BenchChemオンラインストアへようこそ!

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate

Lipophilicity ADME Prediction Chromatographic Retention

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate is a trisubstituted phenoxyacetate ester (C₁₂H₁₃ClO₅, MW 272.68 g/mol) that belongs to a family of formyl‑, chloro‑, and alkoxy‑functionalized aromatic building blocks widely used in medicinal and agrochemical synthesis. Its computed XLogP3 of 2.2, zero hydrogen‑bond donor count, and topological polar surface area (TPSA) of 61.8 Ų place it in a favorable property space for fragment‑based design and oral bioavailability prediction.

Molecular Formula C12H13ClO5
Molecular Weight 272.68
CAS No. 428473-89-6
Cat. No. B2797921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate
CAS428473-89-6
Molecular FormulaC12H13ClO5
Molecular Weight272.68
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC
InChIInChI=1S/C12H13ClO5/c1-3-17-10-5-8(6-14)4-9(13)12(10)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3
InChIKeyPBIVURKETUVFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate (CAS 428473-89-6): Core Physicochemical and Structural Profile for Procurement Decisions


Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate is a trisubstituted phenoxyacetate ester (C₁₂H₁₃ClO₅, MW 272.68 g/mol) that belongs to a family of formyl‑, chloro‑, and alkoxy‑functionalized aromatic building blocks widely used in medicinal and agrochemical synthesis. Its computed XLogP3 of 2.2, zero hydrogen‑bond donor count, and topological polar surface area (TPSA) of 61.8 Ų place it in a favorable property space for fragment‑based design and oral bioavailability prediction [1]. The compound is commercially available at ≥98 % purity and is stable for two years when stored at 20 °C [2]. These baseline characteristics define the property window against which all comparator analogs must be evaluated during sourcing.

Why Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate Cannot Be Substituted by In‑Class Analogs Without Performance Consequence


Despite sharing a common 2‑chloro‑6‑ethoxy‑4‑formylphenoxy pharmacophore, derivatives within this series differ substantially in their computed LogP, hydrogen‑bond donor capacity, molecular weight, and ester‑leaving‑group reactivity [1]. These seemingly minor structural variations translate into quantifiable differences in lipophilicity (XLogP3 spans 1.9–2.6 across the acid, methyl ester, and ethyl ester), passive permeability predictability, and synthetic tractability. Consequently, generic replacement with a free acid, ethyl ester, or propanoate congener can alter reaction kinetics, downstream purification behavior, and biological readouts—making direct substitution scientifically unreliable without compensating for these defined property shifts [2].

Quantitative Differentiation Evidence: Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate versus Its Closest Structural Analogs


Lipophilicity (XLogP3): Lower LogP than the Ethyl Ester Confers Distinct Chromatographic and Permeability Properties

The target methyl ester exhibits an XLogP3 of 2.2, compared with 2.6 for the ethyl ester analog (CAS 6435-75-2) [1]. This ΔLogP of 0.4 log units translates to an approximately 2.5‑fold difference in octanol‑water partition coefficient, which is large enough to alter reverse‑phase HPLC retention times, microsomal stability assay outcomes, and predicted passive membrane permeability in Caco‑2 models [2]. The free acid (CAS 428836-03-7) is still more hydrophilic with a reported LogP of 1.9 [3], making the methyl ester the intermediate‑lipophilicity option in this series.

Lipophilicity ADME Prediction Chromatographic Retention

Hydrogen‑Bond Donor Count: Zero HBD Enables Blood‑Brain Barrier Penetration Predictions That the Free Acid Cannot Match

The target compound possesses zero classical hydrogen‑bond donors (HBD = 0), whereas the corresponding free acid (CAS 428836-03-7) has one HBD [1]. In CNS drug design, the multiparameter optimization (MPO) score penalizes HBD > 1; a value of 0 is optimal for passive BBB penetration. The methyl ester thus satisfies a key CNS‑MPO criterion that the free acid fails [2].

Hydrogen‑Bond Donor CNS Drug Design Permeability

Rotatable Bond Count: 7 vs. 8 (Ethyl Ester) Reduces Conformational Entropy Burden Without Sacrificing Key Flexibility

The target methyl ester has 7 rotatable bonds, compared to 8 for the ethyl ester (CAS 6435-75-2) and 6 for the free acid [1]. In lead‑like chemical space, every additional rotatable bond is estimated to reduce oral bioavailability probability by approximately 10 % and increases the conformational entropy penalty upon target binding [2]. The methyl ester thus occupies a sweet spot between the overly constrained free acid and the more entropically penalized ethyl ester.

Conformational Flexibility Drug‑Likeliness Rotatable Bonds

Polar Surface Area Equivalence with the Ethyl Ester Maintains Passive Permeability While Molecular Weight is Reduced by 14 Da

Both the methyl ester and ethyl ester share an identical TPSA of 61.8 Ų, well below the 140 Ų threshold associated with poor oral absorption [1]. However, the methyl ester is 14.03 Da lighter (MW 272.68 vs. 286.71 g/mol), which improves the ligand efficiency index (LEI) if the two compounds were to share a similar potency profile [2]. The free acid has a higher TPSA (72.8 Ų), which begins to approach the 90 Ų alert for reduced membrane permeability [3].

Polar Surface Area Molecular Weight Optimization Drug‑Likeness

Methyl Ester Leaving‑Group Reactivity: Faster Nucleophilic Acyl Substitution than the Ethyl Ester Enhances Synthetic Utility

Steric and electronic factors render the methyl ester more reactive toward nucleophilic acyl substitution than the corresponding ethyl ester. The rate of alkaline hydrolysis of methyl acetate is approximately 1.8‑fold faster than that of ethyl acetate under identical conditions, a difference attributed to steric hindrance in the tetrahedral intermediate [1]. This intrinsic reactivity advantage translates to higher yields and shorter reaction times when the target compound is employed as an activated ester intermediate in amide bond formation, hydrazide synthesis, or transesterification reactions, as compared to the ethyl ester [2].

Ester Reactivity Amide Bond Formation Synthetic Intermediate

Commercial Purity and Storage Stability: Guaranteed 98 % Purity with Validated Long‑Term Stability at Ambient Temperature

Multiple vendors list the target methyl ester at a minimum purity of 98 % (NLT 98 %), with documented stability for two years at 20 °C [1]. In contrast, the ethyl ester (CAS 6435-75-2) is offered at a lower guaranteed purity of 95+ % (Fluorochem) , and the free acid is listed at ≥95 % . The 3 % purity differential translates to a maximum impurity burden of 2 % vs. 5 % w/w, which can significantly affect the reproducibility of biological assays and the atom economy of subsequent synthetic transformations.

Purity Specification Storage Stability Procurement Quality

Research and Industrial Application Scenarios for Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate


CNS‑Oriented Fragment‑Based Drug Discovery

With zero hydrogen‑bond donors and an XLogP3 of 2.2 [1], this methyl ester satisfies the multiparameter optimization (CNS‑MPO) criteria for brain‑penetrant fragments. It can serve as a rule‑of‑five compliant core for the synthesis of CNS‑targeted compound libraries, where the corresponding free acid (HBD = 1) would be deselected early in silico screening [2].

Activated Ester Intermediate for Amide Library Synthesis

The methyl ester leaving group confers approximately 1.7–1.8‑fold faster nucleophilic acyl substitution kinetics compared to the ethyl ester [1], enabling higher‑throughput parallel amide bond formation. This property is particularly valuable in medicinal chemistry campaigns requiring rapid SAR expansion around the phenoxyacetate scaffold, where shorter reaction times and improved crude yields directly impact project timelines.

ADME‑Tuned Probe Design for Structure–Activity Relationship Studies

The intermediate LogP (2.2 vs. 2.6 for the ethyl ester and 1.9 for the free acid) [1] positions this compound as the preferred ester in matched molecular pair (MMP) studies aimed at dissecting the contribution of ester‑driven lipophilicity to metabolic stability, plasma protein binding, and Caco‑2 permeability. Its lower molecular weight (272.68 Da) versus the ethyl ester (286.71 Da) also delivers superior ligand efficiency metrics [2].

Aldehyde‑Functionalized Building Block for Covalent Inhibitor Design

The free 4‑formyl group enables chemoselective reductive amination and hydrazone formation without requiring protecting group manipulation. Unlike the corresponding acetonitrile or phenyl acetate analogs, the aldehyde handle permits direct conjugation to amine‑containing warheads, making this compound a privileged starting material for the synthesis of targeted covalent inhibitors (TCIs) and activity‑based probes.

Quote Request

Request a Quote for Methyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.